molecular formula C14H21NO4 B3430223 1-Adamantanamine fumarate CAS No. 80789-67-9

1-Adamantanamine fumarate

Cat. No.: B3430223
CAS No.: 80789-67-9
M. Wt: 267.32 g/mol
InChI Key: FCPWWNYHIIPYKE-WLHGVMLRSA-N
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Description

1-Adamantanamine fumarate is a chemical compound derived from adamantane, a polycyclic hydrocarbon with a unique cage-like structure. The compound is formed by the combination of 1-adamantanamine and fumaric acid. Adamantane derivatives, including this compound, are known for their stability and unique structural properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantanamine can be synthesized through the reaction of 1-bromoadamantane with ammonia or amines. The reaction typically involves the use of a phase transfer catalyst such as tetrabutylammonium iodide (TBAI) in methanol, followed by in situ salt formation with hydrochloric acid to yield 1-adamantanamine hydrochloride . The fumarate salt is then formed by reacting 1-adamantanamine with fumaric acid in an appropriate solvent.

Industrial Production Methods: Industrial production of 1-adamantanamine fumarate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-Adamantanamine fumarate undergoes various chemical reactions, including:

Oxidation: Oxidation of 1-adamantanamine can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include adamantanone and other oxygenated derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert adamantanone back to 1-adamantanamine.

Substitution: Nucleophilic substitution reactions are common for 1-adamantanamine. For example, it can react with alkyl halides to form N-alkylated derivatives. The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in an appropriate solvent .

Scientific Research Applications

1-Adamantanamine fumarate has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, 1-adamantanamine derivatives are studied for their potential antiviral and neuroprotective properties. They have been investigated for their ability to inhibit the replication of certain viruses and to protect neurons from damage .

Medicine: Medically, 1-adamantanamine derivatives, such as amantadine, are used to treat conditions like Parkinson’s disease and influenza. These compounds are known to modulate neurotransmitter release and inhibit viral replication .

Industry: In industry, this compound is used in the development of drug delivery systems and surface recognition studies. Its incorporation into liposomes, cyclodextrins, and dendrimers enhances the stability and targeting capabilities of these systems .

Mechanism of Action

The mechanism of action of 1-adamantanamine fumarate involves its interaction with various molecular targets and pathways:

Antiviral Activity: 1-Adamantanamine derivatives inhibit viral replication by interfering with the function of viral proteins, such as the M2 protein in influenza viruses. This prevents the release of viral nucleic acid into host cells .

Neuroprotective Effects: In the context of neuroprotection, 1-adamantanamine derivatives increase the release of dopamine and norepinephrine in the brain. They may also act as weak non-competitive antagonists of NMDA receptors, which helps to protect neurons from excitotoxic damage .

Comparison with Similar Compounds

1-Adamantanamine fumarate can be compared with other similar compounds, such as:

Amantadine: Amantadine is a well-known antiviral and antiparkinsonian agent. It shares a similar structure with this compound but is typically used in its hydrochloride form .

Memantine: Memantine is another derivative of adamantane used in the treatment of Alzheimer’s disease. It acts as an NMDA receptor antagonist, similar to 1-adamantanamine derivatives .

Rimantadine: Rimantadine is an antiviral drug similar to amantadine but with a slightly different structure. It is used to treat and prevent influenza A infections .

Uniqueness: this compound is unique due to its fumarate salt form, which may offer different solubility and stability properties compared to other adamantane derivatives. This makes it a valuable compound for specific applications in drug delivery and surface recognition studies .

Properties

IUPAC Name

adamantan-1-amine;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.C4H4O4/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPWWNYHIIPYKE-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-67-9
Record name Tricyclo[3.3.1.13,7]decan-1-amine, (2E)-2-butenedioate (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80789-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantanamine fumarate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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